molecular formula C9H11BO5 B2702637 2-Formyl-3,5-dimethoxyphenylboronic acid CAS No. 2096331-94-9

2-Formyl-3,5-dimethoxyphenylboronic acid

Cat. No.: B2702637
CAS No.: 2096331-94-9
M. Wt: 209.99
InChI Key: CEDOKIIRVBABOG-UHFFFAOYSA-N
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Description

2-Formyl-3,5-dimethoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO5 It is a boronic acid derivative, characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3,5-dimethoxyphenylboronic acid typically involves the borylation of 2-formyl-3,5-dimethoxyphenyl halides using boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts, potassium carbonate, and toluene or ethanol as solvents.

Major Products:

    Oxidation: 2-Carboxy-3,5-dimethoxyphenylboronic acid.

    Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenylboronic acid.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Formyl-3,5-dimethoxyphenylboronic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Formyl-3,5-dimethoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which provide a balance of electronic and steric effects, enhancing its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(2-formyl-3,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDOKIIRVBABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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